4-Chlorodehydromethyltestosterone

説明

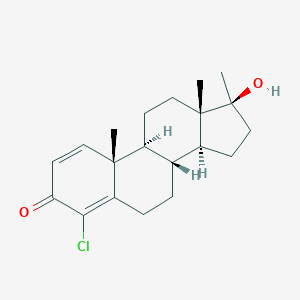

Structure

2D Structure

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNEISBPXQOPA-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179216 | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2446-23-3 | |

| Record name | Oral-Turinabol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-4-Chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORODEHYDROMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPZ473F40K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Analogues of 4 Chlorodehydromethyltestosterone

Synthetic Methodologies for 4-Chlorodehydromethyltestosterone

The creation of this compound is a multi-step process that begins with precursor steroid molecules and involves carefully controlled chemical reactions to introduce the desired functional groups at specific positions.

Precursor Compounds and Reaction Pathways

The synthesis of this compound typically originates from more common steroids. One established pathway begins with metandienone (also known as dehydromethyltestosterone). The core of the synthesis is the introduction of a chlorine atom at the C4 position of the steroid's A-ring.

Another potential synthetic route can start from methyltestosterone . This pathway would involve a dehydrogenation step to create the double bond at the C1-C2 position, in addition to the key chlorination at C4. The reaction sequence is critical to ensure the correct placement of the double bonds and the chlorine atom, which define the final compound.

A general representation of the synthesis involves the reaction of the precursor steroid with a chlorinating agent, which selectively adds a chlorine atom at the desired position. This is followed by reactions to introduce or modify other functional groups to arrive at the final molecular structure of this compound.

Table 1: Key Compounds in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| Metandienone | Primary Precursor |

| Methyltestosterone | Alternative Precursor |

| This compound | Final Product |

Regioselective Chlorination in Steroid Synthesis

A pivotal step in the synthesis of this compound is the regioselective introduction of a chlorine atom at the C4 position of the steroid's A-ring. This precision is crucial as the location of the halogen significantly influences the compound's biological activity.

The process of achieving regioselectivity often involves the formation of an enol or enolate intermediate from the 3-keto group of the steroid precursor. This intermediate then reacts with an electrophilic chlorinating agent. The reaction conditions, including the choice of solvent and base, are optimized to favor the attack at the C4 position. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for such chlorination reactions in steroid chemistry. The stereochemistry of the introduced chlorine atom is also a critical aspect of the synthesis, with specific reaction conditions favoring the desired isomer.

Isolation and Purification Strategies in Chemical Synthesis

Following the chemical synthesis, a mixture containing the desired product, unreacted starting materials, byproducts, and reagents remains. Therefore, robust isolation and purification strategies are essential to obtain this compound of high purity. britannica.com

A common initial step is liquid-liquid extraction (LLE) , where the reaction mixture is partitioned between two immiscible solvents to separate the steroid from water-soluble impurities. britannica.com This is often followed by chromatographic techniques for further purification.

Solid-phase extraction (SPE) is a widely used method for sample clean-up and concentration. researchgate.net In this technique, the crude product is passed through a solid sorbent that selectively retains the target compound or the impurities, allowing for their separation.

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. rsc.org This technique utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a stationary phase, allowing for the separation of components based on their differential interactions with the stationary phase. rsc.org Finally, crystallization can be employed to obtain the final product in a highly pure, crystalline form. britannica.com

Derivatization Strategies for this compound and its Metabolites

Derivatization is a chemical modification process used to enhance the analytical detection of compounds or to produce metabolites for research and reference purposes.

Chemical Derivatization for Analytical Applications

In the context of analytical chemistry, particularly in anti-doping analysis, derivatization is a key step to improve the detection of this compound and its metabolites by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

For GC-MS analysis , derivatization is necessary to increase the volatility and thermal stability of the steroids. nih.gov A common method is silylation , which involves replacing active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov This process makes the molecules more suitable for gas chromatography and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in their identification.

For LC-MS analysis , derivatization is employed to enhance ionization efficiency, which in turn improves the sensitivity of the method. nih.govresearchgate.net Various reagents can be used to introduce a readily ionizable group into the steroid molecule. For instance, Girard's Reagent T can react with keto-steroids to form hydrazones, which show improved ionization in electrospray ionization (ESI) mass spectrometry. researchgate.net Other derivatization strategies may target hydroxyl groups to improve detection. ddtjournal.com

Table 2: Common Derivatization Reagents for Steroid Analysis

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Increase volatility and thermal stability |

| LC-MS | Girard's Reagent T | Ketone (C=O) | Enhance ionization efficiency |

| LC-MS | Isonicotinoyl chloride | Hydroxyl (-OH) | Enhance ionization efficiency nih.gov |

Biocatalytic and Biotechnological Approaches for Metabolite Production

The production of steroid metabolites, particularly for use as reference materials in anti-doping laboratories, can be challenging through traditional chemical synthesis. Biocatalytic and biotechnological methods offer a powerful alternative. nih.gov These approaches utilize whole microbial cells or isolated enzymes to perform specific and often stereoselective transformations on the parent steroid molecule. orientjchem.orgbenthamscience.com

Whole-cell biotransformation involves incubating the steroid with a selected microorganism, such as bacteria or fungi. orientjchem.orgmedcraveonline.com These microorganisms possess a range of enzymes, like hydroxylases and reductases, that can modify the steroid structure in ways that mimic mammalian metabolism. uni-muenster.descispace.com This can lead to the production of hydroxylated, reduced, or other modified metabolites. This method is advantageous as it can perform complex reactions in a single step under mild conditions. benthamscience.com

More targeted approaches may use isolated enzymes or genetically engineered microorganisms that overexpress a specific enzyme. nih.gov This allows for greater control over the reaction and can lead to higher yields of a particular desired metabolite. These biocatalytic methods are crucial for producing the long-term metabolites of this compound, which are often the key targets in anti-doping tests.

Characterization of Synthetic Analogues and Intermediates

The comprehensive characterization of synthetic analogues and intermediates is a critical aspect of the chemical synthesis of this compound. This process ensures the structural integrity of the synthesized molecules, confirms the success of each synthetic step, and provides a detailed understanding of their physicochemical properties. Various analytical techniques are employed to elucidate the structures and purity of these compounds.

Detailed research findings have been established through the application of sophisticated analytical methodologies. These techniques provide specific data points that, when combined, offer a complete picture of the synthesized molecules. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the steroid. For instance, the ¹H NMR spectrum of a synthetic intermediate can reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. Similarly, ¹³C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule.

In the synthesis of steroid analogues, NMR is crucial for confirming the regioselectivity and stereoselectivity of reactions. For example, in the synthesis of a 4-chloroandrost-4-ene-3,17-dione, a key intermediate, ¹H and ¹³C NMR spectroscopy were used to confirm the positions of the chlorine substituent, the carbonyl groups, and the double bond, as well as the absolute configuration of the molecule researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of synthetic intermediates and analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule.

For example, in the characterization of synthetic analogues of this compound, gas chromatography-mass spectrometry (GC-MS) is often employed. The trimethylsilyl (TMS) derivatives of the steroids are analyzed, and their mass spectra provide characteristic fragmentation patterns that aid in their identification caldic.com.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of a molecule. For key intermediates or final analogues that can be crystallized, X-ray crystallography offers unambiguous proof of their three-dimensional structure. The crystal structure of the anabolic steroid metabolite 4-chloroandrost-4-ene-3,17-dione has been successfully determined using this method, confirming its molecular geometry and packing in the solid state researchgate.net.

The following interactive data tables summarize typical characterization data for a synthetic analogue and an intermediate of this compound.

Table 1: Characterization Data for 4-chloro-17α-methyl-androsta-1,4-diene-3,17-diol

| Property | Value |

| Formal Name | (17β)-4-chloro-17-methyl-androsta-1,4-diene-3,17-diol |

| Molecular Formula | C₂₀H₂₉ClO₂ |

| Formula Weight | 336.9 g/mol |

| Purity | ≥95% (mixture of diastereomers) |

| Formulation | A crystalline solid |

| SMILES | O[C@@]1(C)CC[C@@]2([H])[C@]3([H])CCC4=C(Cl)C(O)C=C[C@]4(C)[C@@]3([H])CC[C@@]21C |

| InChI Code | InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1 |

| InChI Key | ZHWBNJVZZYSUJZ-KYPBWNNHSA-N |

Data sourced from Cayman Chemical caymanchem.com

Table 2: Characterization Data for 4-chloro-11β,17β-dihydroxy-17α-methylandrost-4-en-3-one

| Property | Description |

| Synthesis | Obtained by oxidation of the 3-hydroxy group of 4-chloro-17α-methylandrost-4-en-3ξ,11β-17β-triols utilizing MnO₂. |

| Identification | Identified as the main urinary metabolite following the ingestion of 4-chloro-11-oxomethyltestosterone. |

| Analytical Method | Characterized as part of a study on recent steroid findings in "Designer Supplements". |

Information based on research by Schänzer et al. dshs-koeln.de

Metabolism and Biotransformation of 4 Chlorodehydromethyltestosterone

Metabolic Pathways of 4-Chlorodehydromethyltestosterone

The metabolism of this compound follows several key pathways, leading to a variety of metabolites. These pathways are designed to increase the water solubility of the compound, preparing it for elimination. The primary metabolic reactions include hydroxylation, reduction, and rearrangement of the steroid's core structure.

The biotransformation of this compound is carried out by enzymatic systems within the body. Phase I metabolism, which introduces or exposes functional groups, is a critical first step. nih.govnih.gov This phase is predominantly mediated by the cytochrome P450 (CYP450) enzyme system. nih.govwada-ama.orgnih.gov Following Phase I, the modified compounds may undergo Phase II metabolism, where they are conjugated with endogenous molecules like glucuronic acid to further increase their water solubility and facilitate excretion.

Cytochrome P450 enzymes are a superfamily of proteins that play a central role in the metabolism of a wide array of compounds, including steroids. nih.govwada-ama.orgnih.govmdpi.com In the context of this compound, specific CYP450 enzymes are responsible for catalyzing oxidative reactions. wada-ama.org Research has shown that human mitochondrial cytochrome P450 enzymes, such as CYP11B1 and CYP11B2, which are typically involved in the biosynthesis of steroid hormones, are also capable of metabolizing xenobiotic steroids like this compound. researchgate.netnih.gov These enzymes can introduce hydroxyl groups at various positions on the steroid molecule, initiating the metabolic cascade. researchgate.net

Two significant transformations in the metabolism of this compound involve modifications to the A-ring and D-ring of the steroid nucleus. The A-ring can undergo partial or complete reduction. dshs-koeln.de For instance, the formation of long-term metabolites often involves the reduction of the A-ring. nih.govresearchgate.net

A notable D-ring rearrangement is the Wagner-Meerwein rearrangement. This chemical transformation has been proposed as a mechanism in the formation of certain metabolites. biorxiv.org This rearrangement can lead to the formation of an 18-nor-17-hydroxymethyl-17-methyl-13-ene structure, a characteristic feature of some long-term metabolites. dshs-koeln.de

Structural Elucidation and Characterization of this compound Metabolites

The identification and structural characterization of this compound metabolites are primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netdshs-koeln.de These analytical techniques allow for the separation and identification of various metabolites present in urine samples.

Early studies on the metabolism of this compound identified several primary and secondary metabolites. Hydroxylation appears to be a common metabolic pathway, with hydroxyl groups being introduced at various positions on the steroid molecule. dshs-koeln.de Some of the initially identified metabolites include 6β-hydroxy-DHCMT and 16β-hydroxy-DHCMT. dshs-koeln.de Further hydroxylation can lead to dihydroxylated metabolites such as 6β,16β-dihydroxy-DHCMT. dshs-koeln.de

Below is a table summarizing some of the primary and secondary metabolites of this compound:

| Metabolite | Structural Modification |

| 6β-hydroxy-DHCMT | Hydroxylation at the 6β position |

| 16β-hydroxy-DHCMT | Hydroxylation at the 16β position |

| 6β,16β-dihydroxy-DHCMT | Dihydroxylation at the 6β and 16β positions |

| 17-epi-DHCMT | Epimerization at the 17th position |

More recent research has focused on the identification of long-term metabolites, which can be detected in urine for an extended period after administration. nih.govresearchgate.netscirp.org These metabolites are particularly important for anti-doping control. A significant breakthrough was the discovery of metabolites with a fully reduced A-ring and a modified D-ring structure. nih.govresearchgate.net

One of the most prominent long-term metabolites is M3, which has been identified as 4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol. nih.govresearchgate.net The structure of this metabolite has been confirmed through chemical synthesis. rsc.org Another long-term metabolite, epiM4, has been identified as 4-chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol. nih.gov The detection of these long-term metabolites has significantly extended the window for identifying the use of this compound. scirp.org In some cases, a long-term metabolite has been detected for as long as 250 days after a single oral administration. dshs-koeln.de

The following table details some of the key long-term metabolites of this compound:

| Metabolite | IUPAC Name | Key Structural Features |

| M2 | 4-chloro-18-nor-17β-hydroxymethyl,17α-methylandrosta-1,4,13-trien-3-one | Modified D-ring |

| M3 | 4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol | Fully reduced A-ring and modified D-ring |

| epiM4 | 4-chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol | Partially reduced A-ring and modified D-ring; epimerized at C-17 compared to M3 |

Conjugate Formation: Glucuronidation and Sulfation

The biotransformation of this compound (CDMT) involves extensive Phase II metabolism, where the parent compound and its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions for CDMT metabolites are glucuronidation and, to a lesser extent, sulfation.

Glucuronidation is a major pathway in the metabolism of steroids, attaching a glucuronic acid moiety to the steroid molecule, which significantly enhances its polarity. cas.cz For CDMT, a number of its metabolites are excreted in the urine as glucuronide conjugates. nih.govresearchgate.netresearchgate.net Research has shown that analyzing the glucuronidated fraction of urine samples is crucial for detecting the use of CDMT. nih.govbiorxiv.org Hydroxylation and subsequent glucuronidation are considered logical metabolic pathways for the formation of several CDMT metabolites. researchgate.net The process of glucuronidation is generally seen as a detoxification step, preparing the metabolites for elimination from the body. cas.cz

While glucuronidation is the more prominently reported conjugation pathway for CDMT metabolites, sulfation also plays a role in steroid metabolism. cas.cznih.gov Although less specifically detailed in the context of CDMT in comparison to glucuronidation, sulfation represents another potential pathway for the conjugation of its hydroxylated metabolites. Recently, new long-term metabolites of CDMT have been described in the sulfate (B86663) fraction of urine. researchgate.net

It is recommended to analyze both the glucuronidated and unconjugated fractions of urine to improve the detection of CDMT metabolites. nih.govbiorxiv.org

Stereochemical Aspects of Metabolites (Epimerization)

A significant aspect of the biotransformation of this compound is the formation of various stereoisomers of its metabolites, particularly through the process of epimerization. Epimerization refers to a change in the configuration of a single asymmetric center in a molecule containing multiple chiral centers. In the case of CDMT metabolites, this is most notably observed at the C-17 position.

The epimerization of 17α-methyl anabolic steroids, such as CDMT, is a known metabolic process. nih.gov Several long-term metabolites of CDMT have been identified along with their corresponding 17-epimers. For instance, the metabolite M3 (4-chloro-18-nor-17β-hydroxymethyl-17α-methyl-5β-androst-13-en-3α-ol) is often detected alongside its 17-epimer, which is typically less abundant. dshs-koeln.de

Another notable example is the metabolite epiM4, which is epimerized at position 17 compared to the M4 metabolite. nih.govbiorxiv.org The structure of epiM4 has been identified as 4-chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol. nih.govbiorxiv.org The differentiation between these epimers is crucial for accurate analytical identification and is typically achieved through chromatographic techniques that can separate the isomers based on their different physical properties. nih.gov The formation of these epimers adds to the complexity of the metabolic profile of CDMT and provides additional markers for its detection.

Excretion Kinetics of this compound Metabolites

The excretion kinetics of this compound (CDMT) metabolites are characterized by the presence of both short-term and long-term markers, with some metabolites being detectable in urine for extended periods after administration. This long detection window is a key focus in anti-doping research.

The parent compound, CDMT, is detectable for a relatively short period. In one study, it was found in the unconjugated fraction for up to 72 hours and in the glucuronide fraction for up to 6.9 days after a single oral administration. researchgate.net However, its metabolites can be detected for much longer.

Several long-term metabolites have been identified that significantly extend the window of detection. The metabolite M3, for example, has an estimated detection window of 40 to 50 days. scirp.org In a controlled administration study, M3 was detectable for up to 45 days in one volunteer. nih.govbiorxiv.org Other metabolites, such as M2, M4, and M5, also serve as long-term markers, although their detection times can vary between individuals. nih.govbiorxiv.org

Interindividual differences in excretion profiles are a notable feature of CDMT metabolism. nih.govbiorxiv.org For instance, in some individuals, the M5 metabolite showed a longer detection window than M3. nih.govbiorxiv.org In another case, M3 was undetectable, and another metabolite, M2, was the longest-lasting marker. nih.govbiorxiv.org The last positive sample in one study was identified between approximately 10 and 45 days post-administration. nih.govbiorxiv.org

The table below summarizes the detection windows for some key CDMT metabolites based on available research findings.

| Metabolite/Compound | Fraction | Detection Window |

| This compound | Unconjugated | Up to 72 hours |

| This compound | Glucuronide | Up to 6.9 days |

| M3 | - | 40-50 days (estimated), up to 45 days (observed) |

| M2, M4, M5 | - | Long-term, with interindividual variability |

| General Long-Term Metabolites | - | 9.9 to 44.9 days |

Molecular Mechanisms of Action of 4 Chlorodehydromethyltestosterone

Androgen Receptor Ligand Binding and Signal Transduction

The canonical pathway for 4-Chlorodehydromethyltestosterone's action begins with its interaction with the androgen receptor (AR), a protein belonging to the nuclear receptor superfamily that functions as a ligand-activated transcription factor. marefa.orgnih.gov

Direct Receptor Interaction and Binding Affinity

As a derivative of testosterone (B1683101), this compound diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm. nih.govmdpi.com This binding event is a critical determinant of its anabolic and androgenic potency. The chemical structure of this compound, specifically its 4-chloro substitution, influences its binding affinity for the AR. ontosight.ai This modification is believed to enhance its anabolic properties while reducing its androgenic effects compared to its parent compound, methandrostenolone. swolverine.com The binding of the steroid to the receptor induces a conformational change in the AR protein, causing the dissociation of heat shock proteins and other chaperone molecules. nih.gov

One of the key features of this compound is its high affinity for the androgen receptor, which allows it to effectively compete with endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). swolverine.com It is a 17α-alkylated anabolic steroid, a structural feature that not only allows for oral administration but also enhances its binding affinity to the androgen receptor. swolverine.com This high-affinity binding is a crucial step in initiating the downstream signaling cascade that leads to its physiological effects. swolverine.com

Nuclear Translocation and Gene Regulation

Following ligand binding and the dissociation of chaperone proteins, the activated this compound-AR complex translocates from the cytoplasm into the cell nucleus. marefa.orgnih.gov Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. nih.govmarefa.org This interaction with AREs allows the complex to function as a transcription factor, modulating the rate of transcription of specific genes. nih.gov The recruitment of co-activator or co-repressor proteins to the AR-DNA complex further refines the regulation of gene expression, leading to either an increase or decrease in the synthesis of messenger RNA (mRNA) from target genes. nih.gov

Regulation of Protein Synthesis and Cellular Proliferation

The ultimate consequence of the altered gene transcription initiated by this compound is a change in the cellular protein profile. marefa.org By upregulating the expression of genes involved in protein synthesis, the compound promotes an anabolic state within the cell. swolverine.complanfmjaru.com.br This leads to an increased production of proteins, particularly in skeletal muscle tissue, which contributes to muscle growth (hypertrophy). trustedsarms.canih.gov Furthermore, androgens can influence cellular proliferation by modulating the expression of genes that control the cell cycle. frontiersin.org For instance, androgens have been shown to stimulate the proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and growth. nih.govfrontiersin.org

Non-Genomic Androgen Receptor-Mediated Signaling

In addition to the classical genomic pathway that involves gene transcription, androgens like this compound can also elicit rapid biological responses through non-genomic signaling pathways. nih.govmarefa.org These effects occur within seconds to minutes and are too rapid to be explained by changes in gene expression. researchgate.net

Non-genomic actions are often initiated by a subpopulation of androgen receptors located at the cell membrane. nih.gov Upon binding to these membrane-associated ARs, this compound can trigger a cascade of intracellular signaling events. nih.gov These can include the activation of second messenger systems like the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govnih.gov These signaling cascades can, in turn, influence a variety of cellular processes, including ion transport, cell proliferation, and apoptosis, independent of direct gene regulation. nih.govresearchgate.net

Interference with Glucocorticoid Receptor Signaling

Anabolic-androgenic steroids can also exert their effects by interfering with the signaling of other steroid hormones, notably glucocorticoids. nih.govfrontiersin.org Glucocorticoids, which bind to the glucocorticoid receptor (GR), generally have catabolic effects, promoting the breakdown of muscle protein. frontiersin.org

Structure Activity Relationships Sar of 4 Chlorodehydromethyltestosterone and Analogous Steroids

Influence of 4-Chloro Substitution on Androgenic and Anabolic Potency Ratios

The introduction of a chlorine atom at the C4-position of the steroid's A-ring is a defining feature of 4-Chlorodehydromethyltestosterone. This substitution significantly influences the compound's interaction with metabolic enzymes, thereby altering its anabolic-to-androgenic ratio. The 4-chloro group sterically hinders the aromatase enzyme, effectively preventing the conversion of the steroid into estrogenic metabolites. wikipedia.org This is a crucial modification as estrogenic activity can lead to side effects such as gynecomastia and water retention.

Furthermore, the 4-chloro substitution, in conjunction with the C1-2 double bond, impedes the action of 5α-reductase. wikipedia.org This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues like the skin, scalp, and prostate. By resisting 5α-reduction, CDMT's androgenic potential in these target tissues is significantly reduced compared to testosterone. This contributes to a more favorable dissociation of anabolic from androgenic effects.

The idea behind the creation of CDMT was to combine the structural features of clostebol (B1669245) (4-chlorotestosterone) and metandienone. wikipedia.org This was intended to produce a compound with a unique dissociation of anabolic and androgenic effects upon oral administration. wikipedia.org One source reports an anabolic-to-androgenic ratio of 54:6 for Turinabol, a brand name for CDMT. nih.gov Another source suggests an even more pronounced dissociation, with an androgenic:anabolic ratio of 0:100. polypharm.solutions A study evaluating 17α-methyl-4-chlorotestosterone reported a nitrogen retention to androgenic ratio of 5.4 and a myotrophic to androgenic ratio of 2.7. oup.com The introduction of a chlorine atom at the C4 position is also known to increase the anabolic potency of androgenic steroids. acs.org

Significance of the Δ1,4-Dien-3-one Moiety

This compound possesses a Δ1,4-dien-3-one structure in its A-ring, meaning it has double bonds between carbons 1-2 and 4-5. This feature is also present in other anabolic steroids like metandienone and boldenone. wikipedia.orgmdpi.com The introduction of the C1-2 double bond further contributes to the metabolic stability of the A-ring by reducing its susceptibility to enzymatic reduction. nih.gov

Specifically, the Δ1,4-dien-3-one structure decreases the steroid's affinity for the 5α-reductase enzyme. wikipedia.org This, in combination with the 4-chloro substitution, ensures that the compound is not converted into a more potent androgen in tissues with high 5α-reductase activity. This lack of amplification of androgenic signaling in certain tissues is a key factor in the compound's favorable anabolic-to-androgenic ratio. nih.gov

The Δ1,4-dien-3-one moiety is a crucial component for the anabolic activity of the steroid, contributing to its ability to bind to and activate the androgen receptor to elicit increases in protein synthesis and muscle strength. wikipedia.org

Role of 17α-Methyl Group in Receptor Interaction and Metabolic Stability

To enhance its oral bioavailability, a methyl group is attached to the C17α position of the steroid nucleus in this compound. researchgate.net This alkylation sterically hinders the 17β-hydroxysteroid dehydrogenase enzyme in the liver, which would otherwise rapidly inactivate the steroid during the first pass of metabolism. nih.govresearchgate.net This structural modification allows the compound to be administered orally while maintaining its efficacy.

While crucial for oral activity, the 17α-methyl group has been observed to have only a minor influence on the relative binding affinity for the androgen receptor itself. oup.com Its primary role in the context of SAR is the preservation of the active steroid molecule, allowing it to reach and interact with target tissues after oral ingestion. The metabolism of 17α-methylated steroids has been studied, with long-term metabolites being identified that result from rearrangements in the D-ring. dshs-koeln.dewada-ama.orgdshs-koeln.de

Comparative Analysis of Steroidal Structural Modifications

The unique pharmacological profile of this compound can be better understood through a comparative analysis with other anabolic steroids.

Table 1: Comparative Anabolic and Androgenic Properties of Selected Steroids

| Compound | Anabolic Rating | Androgenic Rating | 17α-Methylated | Aromatizes |

|---|---|---|---|---|

| Testosterone | 100 | 100 | No | Yes |

| Metandienone | 90-210 | 40-60 | Yes | Yes |

| This compound | ~54 | ~6 | Yes | No |

| Clostebol | 40 | 25 | No | No |

| Nandrolone | 125 | 37 | No | Yes (minimally) |

Note: The anabolic and androgenic ratings are relative to testosterone and can vary between different sources. The data presented is a compilation from various findings for illustrative purposes.

Metandienone, which is structurally very similar to CDMT but lacks the 4-chloro substitution, has a higher androgenic rating and is known to aromatize into an estrogenic metabolite. polypharm.solutionswikipedia.org The addition of the 4-chloro group in CDMT effectively mitigates these properties. wikipedia.orgwikipedia.org

Clostebol, which is essentially 4-chlorotestosterone, lacks the C1-2 double bond and the 17α-methyl group of CDMT. wikipedia.org While it is non-aromatizing due to the 4-chloro group, its anabolic and androgenic potency is considered relatively mild. swolverine.comswolverine.com

Nandrolone, or 19-nortestosterone, achieves a favorable anabolic-to-androgenic ratio through the removal of the C19-methyl group, which also reduces its rate of aromatization. nih.gov Unlike testosterone, its 5α-reduced metabolite, dihydronandrolone, has a lower binding affinity for the androgen receptor than the parent compound, contributing to its reduced androgenic effects. nih.govwikipedia.org

Oxandrolone is another orally active steroid with a 17α-methyl group. It possesses a modified A-ring with an oxygen atom replacing the C2 carbon, which contributes to its very high anabolic rating and low androgenic activity. mdpi.com

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Testosterone | |

| Metandienone | |

| Clostebol | |

| Dihydrotestosterone | |

| Boldenone | |

| Nandrolone | |

| Oxandrolone | |

| Dihydronandrolone | |

| 17α-methyl-4-chlorotestosterone | |

| 19-nortestosterone |

Advanced Analytical Methodologies for 4 Chlorodehydromethyltestosterone and Its Metabolites

Mass Spectrometric Techniques in Steroid Analysis

Mass spectrometry (MS) has become the gold standard for the accurate profiling of steroids due to its high sensitivity and specificity, overcoming the limitations of conventional immunological methods. tandfonline.commdpi.com Coupled with chromatographic separation techniques, MS allows for the measurement of a wide array of steroids and their metabolites, even in complex biological matrices. tandfonline.comnih.gov The primary mass spectrometric methodologies employed for steroid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often used in tandem (MS/MS) for enhanced performance. tandfonline.com

Tandem mass spectrometry (MS/MS) significantly improves assay selectivity and precision by reducing matrix interferences and background noise. tandfonline.com This technique involves isolating a specific ion, fragmenting it within a collision cell, and then analyzing the resulting product ions, providing additional structural information. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone in the detection of anabolic androgenic steroids (AAS) and their metabolites in biological samples, such as urine. nih.gov For the analysis of 4-Chlorodehydromethyltestosterone, GC-MS is a conventional and widely used method. researchgate.net Due to the low volatility of steroids and their excretion primarily as sulfate (B86663) or glucuronide conjugates, samples require hydrolysis and derivatization before GC-MS analysis. nih.gov

The derivatization process converts the steroids into larger, less polar, and more volatile compounds suitable for gas chromatography. tandfonline.com Following administration, this compound is metabolized, and these metabolites can be detected in urine for extended periods. Research has focused on identifying long-term metabolites to increase the window of detection. nih.gov For instance, specific long-term metabolites of this compound have been identified and can be detected for up to 14 days using gas chromatography/high-resolution mass spectrometry (GC/HRMS). nih.gov

The analysis of this compound and its metabolites by GC-MS/MS often involves monitoring specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.

Table 1: Example GC-MS/MS Parameters for Anabolic Steroid Analysis This table is for illustrative purposes and specific parameters may vary based on the exact methodology and instrumentation.

| Parameter | Value |

| Column | HP5-MS capillary column |

| Injector Temperature | 280 °C |

| Injection Volume | 1.0 µL |

| Carrier Gas | Helium |

| MS Detector Mode | Selected Ion Monitoring (SIM) |

Source: Adapted from various methodologies for anabolic steroid analysis. unb.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and promising analytical method for the determination of steroids and their conjugates. nih.gov A significant advantage of LC-MS/MS over GC-MS is that it often does not require derivatization, and it can directly measure conjugated steroids like glucuronides. tandfonline.comnih.gov This simplifies sample preparation and allows for high-throughput analysis. nih.gov

LC-MS/MS is particularly valuable for the direct detection of phase II metabolites (glucuronides and sulfates) of this compound. researchgate.net This capability has led to the discovery of new long-term metabolites that might be missed by conventional GC-MS methods that rely on hydrolysis. researchgate.net The high sensitivity and specificity of LC-MS/MS make it a central tool in steroid metabolomics, contributing to a deeper understanding of steroid metabolism and the identification of clinically relevant biomarkers. nih.gov

The technique's ability to measure multiple analytes simultaneously in a small sample volume is another key advantage. nih.gov

Table 2: Comparison of GC-MS and LC-MS/MS for Steroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Requires hydrolysis and derivatization nih.gov | Often requires minimal sample preparation; can directly analyze conjugates tandfonline.comnih.gov |

| Throughput | Lower, due to extensive sample preparation | Higher, amenable to automation nih.gov |

| Analytes | Primarily unconjugated steroids | Can analyze both conjugated and unconjugated steroids nih.gov |

| Sensitivity & Specificity | High, especially with MS/MS | Very high, with excellent specificity nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Enhanced Detection

High-resolution mass spectrometry (HRMS) offers enhanced detection capabilities for steroid analysis by providing highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of an ion, which greatly aids in the identification and confirmation of metabolites. scirp.org

In the context of this compound, LC-HRMS has been instrumental in the discovery and characterization of novel long-term metabolites. researchgate.net The use of techniques like liquid chromatography coupled to a quadrupole time-of-flight (LC-QToF) mass spectrometer enables the detection of potential biomarkers of consumption by targeting the theoretical accurate mass of the ions of interest. dshs-koeln.de Subsequent targeted MS/MS experiments can then provide further structural information. dshs-koeln.de

HRMS can be a suitable alternative to tandem mass spectrometry (MS/MS) for the quantification of endogenous steroids, demonstrating a high correlation in measured concentration values. nih.gov This suggests that HRMS provides the necessary performance for robust and reliable steroid analysis in various applications, including anti-doping control. nih.gov The high resolving power of HRMS helps to differentiate analytes from background interferences, leading to improved data quality. nih.gov

Sample Preparation and Extraction Procedures for Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as urine and blood requires effective sample preparation to remove interfering substances and concentrate the analytes of interest. nih.govbiotage.com The choice of extraction procedure is critical for achieving reliable and accurate results. biotage.com Common biological matrices for steroid analysis include urine, blood, hair, and saliva. nih.gov

Liquid-Phase Microextraction (LPME) Advancements

Liquid-phase microextraction (LPME) is a miniaturized version of liquid-liquid extraction (LLE) that utilizes minimal amounts of organic solvents. nih.govmdpi.com This technique has been developed as a rapid and straightforward method for the cleanup and concentration of steroid glucuronides from biological samples. nih.gov Hollow fiber-based LPME (HF-LPME) is a promising technique for the clean-up and enrichment of analytes from complex matrices. mdpi.com

For the analysis of anabolic steroid glucuronides, LPME has shown to be better suited than conventional LLE and solid-phase extraction (SPE) due to its high specificity. nih.gov An LPME/LC-MS/MS method can be fast and reliable, offering acceptable reproducibility and linearity with low detection limits for many anabolic steroid glucuronides. nih.gov Recent advancements include the development of self-assembled hollow fiber solvent-stir bar microextraction (HF-SSBME) devices that improve precision and recovery by reducing the vaporization of organic solvents. nih.gov

Solid Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used sample preparation technique for the analysis of steroids in biological fluids. thermofisher.comnih.gov The process involves passing a liquid sample through a solid sorbent material that retains the analytes of interest, while interfering compounds are washed away. thermofisher.com The retained analytes are then eluted with a suitable solvent. thermofisher.com

SPE methods have been developed for the simultaneous extraction of multiple steroid hormones from various biological matrices. nih.gov For instance, a simple and fast SPE method can be used to extract a panel of steroids from serum in less than 20 minutes without the need for pre-conditioning, evaporation, or reconstitution steps. thermofisher.com Different types of sorbents, such as C18 or mixed-mode sorbents, can be used depending on the specific application and the properties of the target analytes. nih.govamchro.com SPE has been shown to be an effective method for extracting and recovering steroid hormones, potentially replacing more traditional liquid-liquid extraction methods. nih.gov

Table 3: Overview of Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Advantages |

| Liquid-Phase Microextraction (LPME) | Partitioning of analytes between a small volume of organic solvent and the aqueous sample. nih.gov | High specificity, minimal solvent consumption, rapid. nih.gov |

| Solid Phase Extraction (SPE) | Retention of analytes on a solid sorbent followed by elution. thermofisher.com | High recovery, can be automated, various sorbents available for selectivity. thermofisher.comnih.gov |

Advanced Derivatization Strategies for Analytical Detection

Derivatization is a technique used in chemical analysis that transforms a chemical compound into a product of similar chemical structure, called a derivative. For the detection of this compound and its metabolites, derivatization is often employed to improve chromatographic behavior and enhance the sensitivity of detection by mass spectrometry (MS).

One common strategy involves silylation , which introduces a trimethylsilyl (B98337) (TMS) group into the molecule. The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is frequently used for this purpose. The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA, especially for hindered or slowly reacting compounds. The general order of ease of derivatization for different functional groups with silylating reagents is: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Other derivatization techniques include acylation and alkylation . Acylation involves the introduction of an acyl group, while alkylation adds an alkyl group. For instance, pentafluorobenzylbromide is used to create esters and ethers. The choice of derivatization reagent depends on the specific functional groups present in the this compound metabolite being analyzed.

The table below summarizes various derivatization reagents and their applications:

| Derivatization Technique | Reagent | Target Functional Groups | Purpose |

| Silylation | BSTFA, BSTFA + TMCS | Alcohols, phenols, carboxylic acids, amines, amides | Improves volatility and thermal stability for GC-MS |

| Acylation | Acetic anhydride, trifluoroacetic anhydride | Alcohols, phenols, amines | Enhances detector response |

| Alkylation | Pentafluorobenzylbromide | Carboxylic acids, phenols | Forms esters and ethers for trace analysis |

| Oxime formation | O-alkylhydroxylamine HCl | Aldehydes, ketones | Stabilizes keto-groups |

These derivatization strategies are critical for developing robust and sensitive analytical methods for the detection of this compound.

Immunoanalytical Approaches and Biosensor Development

Immunoanalytical methods leverage the high specificity of antigen-antibody interactions for the detection of target molecules.

To develop an immunoassay for this compound, specific antibodies that recognize the steroid must be produced. Since steroids themselves are small molecules (haptens) and not immunogenic, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response.

The position where the steroid is linked to the carrier protein is crucial for the specificity of the resulting antibodies. For instance, conjugating through the C7 or C17 position of the steroid can stimulate the production of antibodies. acs.org These steroid-protein conjugates are then used to immunize animals, typically mice, to produce monoclonal antibodies. The resulting antibodies are screened for their ability to bind specifically to the target steroid.

Microarray technology offers a platform for the high-throughput and multiplexed detection of various substances, including anabolic steroids. acs.org In a microarray-based immunoassay, multiple steroid-BSA conjugates (including one for this compound) are immobilized in a spatially defined array on a solid surface.

When a sample containing steroids is introduced, the steroids in the sample compete with the immobilized steroid conjugates for binding to a limited amount of labeled antibody. The signal generated at each spot on the microarray is inversely proportional to the concentration of the corresponding steroid in the sample. This allows for the simultaneous detection of multiple anabolic steroids in a single analysis.

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of chemical compounds. technologynetworks.com It provides detailed information about the chemical environment of individual atoms within a molecule.

For this compound and its metabolites, NMR is used to confirm their chemical structures. biorxiv.org Techniques such as 1H NMR (proton NMR) and 13C NMR (carbon-13 NMR) are employed. biorxiv.org The chemical shifts, coupling constants, and signal intensities in an NMR spectrum provide a unique fingerprint of the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish connectivity between protons in the molecule, further aiding in structure elucidation. rsc.org The Human Metabolome Database (HMDB) is a valuable resource that contains NMR spectra for many metabolites, which can be used for comparison and identification.

The following table provides an example of 1H NMR spectral data for a related steroid, highlighting the type of information obtained from this technique.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.03 | d | 10.2 |

| H-2 | 6.24 | dd | 10.2, 1.8 |

| H-4 | 6.15 | s | - |

| H-18 (CH3) | 0.92 | s | - |

| H-19 (CH3) | 1.21 | s | - |

Note: This is illustrative data for a similar steroid and not specific to this compound.

In addition to NMR, other spectroscopic methods like mass spectrometry (MS) are crucial for the analysis of this compound. MS provides information about the mass-to-charge ratio of the molecule and its fragments, which is essential for both identification and quantification.

Preclinical Research and Biochemical Interactions of 4 Chlorodehydromethyltestosterone

In Vitro Investigations in Cellular and Subcellular Systems

In vitro studies have been crucial in elucidating the metabolic fate of 4-chlorodehydromethyltestosterone. Research has focused on its interaction with various enzymes, primarily the cytochrome P450 (CYP) family, which are central to drug and steroid metabolism.

A significant study investigated the metabolism of this compound (referred to as Oral-Turinabol or OT in the study) by human mitochondrial cytochrome P450 enzymes CYP11A1, CYP11B1, and CYP11B2, which are involved in steroid hormone biosynthesis. researchgate.net This research revealed that these steroidogenic enzymes are capable of metabolizing this xenobiotic steroid. researchgate.net In contrast, microsomal steroid hydroxylases were found not to convert this compound. researchgate.net

Spectroscopic binding assays determined the dissociation constants (Kd) for CYP11B1 and CYP11B2 to be 17.7 μM and 5.4 μM, respectively, indicating a strong interaction. researchgate.net No observable binding spectrum was found for CYP11A1. researchgate.net The catalytic efficiencies for the conversion of this compound were determined and are presented in the table below. researchgate.net

| Enzyme | Catalytic Efficiency (min⁻¹mM⁻¹) |

| CYP11A1 | 46 |

| CYP11B1 | 741 |

| CYP11B2 | 3338 |

The primary metabolite produced by both CYP11B isoforms was identified as 11β-OH-4-chlorodehydromethyltestosterone. researchgate.net CYP11B2 also produced 11β,18-diOH-4-chlorodehydromethyltestosterone and 11β-OH-4-chlorodehydromethyltestosterone-18-al. researchgate.net CYP11A1 was found to produce six different metabolites. researchgate.net Furthermore, this compound was shown to inhibit the natural function of all three enzymes, with the most significant impact observed on CYP11B2. researchgate.net

While detailed studies on the interaction of this compound with enzymes like serine hydroxymethyltransferase are not extensively documented in publicly available research, the known metabolic pathways primarily involve the cytochrome P450 system. Serine hydroxymethyltransferase is a key enzyme in one-carbon metabolism, catalyzing the conversion of serine to glycine (B1666218) and providing one-carbon units for the synthesis of nucleotides and other essential molecules. nih.govwikipedia.org Although direct interaction studies are lacking, understanding the broader enzymatic interactions of this compound is critical for a complete biochemical profile.

The anabolic effects of this compound are primarily attributed to its influence on cellular processes within muscle tissue. In vitro models using muscle cells are instrumental in dissecting these mechanisms. Anabolic-androgenic steroids (AAS) like this compound are known to increase muscle protein synthesis and activate satellite cells, which are muscle stem cells crucial for repair and growth. nih.govswolverine.com

Upon entering a muscle cell, this compound binds to the androgen receptor (AR). wikipedia.org This binding triggers the translocation of the hormone-receptor complex into the cell nucleus, where it interacts with specific DNA sequences known as androgen response elements (AREs). nih.gov This interaction modulates the transcription of target genes, leading to an increase in the synthesis of proteins that contribute to muscle hypertrophy. nih.govwikipedia.org

Furthermore, AAS are known to stimulate the proliferation and differentiation of satellite cells. nih.gov This expansion of the satellite cell pool enhances the muscle's regenerative capacity and its ability to grow in response to stimuli like resistance training. nih.gov The activation of these cells contributes to the increase in muscle fiber size and the formation of new muscle fibers. wikipedia.org

A novel approach to studying drug metabolism involves the use of microfluidic organ-on-a-chip systems, which provide a more physiologically relevant environment compared to traditional in vitro models. researchgate.net These systems can simulate the function of human organs on a small scale. nih.gov

A study utilizing a human liver microphysiological model on a chip investigated the long-term metabolites of dehydrochloromethyltestosterone (DHCMT), another name for this compound. researchgate.net This "organ-on-a-chip" technology employed 3-dimensional liver spheroids within a microfluidic cell culture chip to mimic human liver physiology. The metabolite patterns generated in this system were found to be in good agreement with those observed in human administration studies, demonstrating the utility of this technology for metabolic profiling of such compounds. researchgate.net

In Vivo Animal Model Studies for Mechanistic Research

Animal models are indispensable for understanding the systemic effects and underlying mechanisms of action of compounds like this compound. Chimeric mouse models, which are transplanted with human hepatocytes, offer a valuable tool for studying the in vivo metabolism of substances that would be unethical to administer to human subjects for research purposes. These models have demonstrated that the metabolic transformations of steroids are largely comparable to those in humans.

While extensive mechanistic studies specifically detailing the effects of this compound in animal models are not widely published, animal studies with other anabolic steroids have provided insights into their physiological effects. For instance, studies in male mice have been used to investigate the response of skeletal muscle to castration and testosterone (B1683101) replacement, revealing specific genes and pathways regulated by androgens. wku.edu Such models can be adapted to investigate the specific molecular actions of this compound on muscle tissue and other organ systems.

Broader Biochemical and Molecular Interactions

The primary mechanism through which this compound and other anabolic-androgenic steroids exert their effects is by modulating gene expression. wikipedia.org This regulation is mediated by the androgen receptor (AR), a ligand-inducible transcription factor.

Upon binding to this compound, the AR undergoes a conformational change and translocates to the cell nucleus. nih.gov In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, which in turn regulates the transcription of a host of genes. nih.gov This can either activate or repress gene expression, leading to a cascade of cellular events.

The signaling pathways influenced by AR activation are complex and can include interactions with other signaling systems such as the Notch and Wnt pathways, which are involved in myogenesis and cell fate determination. For example, testosterone has been shown to modulate the expression of genes involved in nutrient accumulation, glucose metabolism, and protein turnover in mouse skeletal muscle. wku.edu These include genes for glucose and amino acid transporters, as well as those involved in glycogen (B147801) synthesis and protein degradation pathways. wku.edu The binding of the AR to DNA and the subsequent recruitment of co-activator or co-repressor proteins ultimately dictates the transcriptional outcome and the physiological response to the steroid. nih.gov

Microbial Degradation and Environmental Biotransformation of Chlorinated Compounds

The release of synthetic compounds into the environment necessitates a thorough understanding of their persistence, transformation, and ultimate fate. This compound, a synthetic chlorinated anabolic-androgenic steroid, is one such compound whose environmental interactions are of scientific interest. wikipedia.org While specific microbial degradation pathways for this compound are not extensively documented in publicly available research, the broader principles of how microorganisms interact with chlorinated steroids and similar structures provide a foundational understanding.

Microorganisms, particularly bacteria, are the primary drivers of steroid mineralization in the biosphere. nih.gov They have demonstrated a remarkable ability to adapt and evolve metabolic pathways to degrade a vast array of natural and synthetic compounds, including those containing chlorine. nih.gov However, synthetic compounds like chlorinated steroids can be recalcitrant, meaning they resist degradation and persist in the environment. nih.govmdpi.com The process of breaking down these complex molecules is often slow and may not always lead to complete mineralization. nih.gov

The environmental transformation of steroids is not limited to microbial action. Processes like photolysis (breakdown by light) and reactions with disinfectants in water treatment facilities, such as chlorine, can also alter their structure. thebeefsite.comresearchgate.net The reaction of steroids with free chlorine can lead to the formation of chlorinated byproducts, which may themselves be biologically active. researchgate.netwashington.eduacs.org For instance, research on glucocorticoids has shown that chlorination can produce derivatives, such as 9-chloro-prednisone, which exhibit increased biological activity compared to the parent compound. researchgate.netwashington.edu

The environmental fate of other synthetic anabolic steroids, such as trenbolone (B1683226) acetate (B1210297), has been studied more extensively and offers insights into potential pathways for chlorinated steroids. thebeefsite.comsciencedaily.com Trenbolone acetate metabolites are known to undergo microbial degradation in soil and water. purdue.edunih.gov Studies have shown that factors such as temperature, soil organic carbon content, and water availability significantly influence the rate of degradation. purdue.edu Interestingly, some transformation products of trenbolone can persist and even partially regenerate back into the parent compounds under certain environmental conditions, potentially prolonging their ecological impact. thebeefsite.comsciencedaily.com

Bacterial degradation of the steroid core typically proceeds through specific pathways. For androgens, the aerobic 9,10-seco pathway is a known route, primarily studied in bacteria like Comamonas testosteroni. nih.govnih.gov This process relies on oxygen to break open the steroid's ring structure. nih.gov In anaerobic conditions, denitrifying bacteria can utilize a different route, the 2,3-seco pathway, to degrade steroids. nih.gov

The table below lists various microorganisms that have been identified as capable of degrading steroids or other chlorinated organic compounds, illustrating the diversity of microbial life involved in these environmental processes.

Table 1: Examples of Microorganisms Involved in Steroid and Chlorinated Compound Degradation

| Microorganism | Compound(s) Degraded | Type of Degradation |

|---|---|---|

| Comamonas testosteroni | Testosterone, Androgens | Aerobic degradation via 9,10-seco pathway nih.govnih.gov |

| Sphingomonas sp. | Estrogens | Aerobic degradation via 4,5-seco pathway nih.gov |

| Pseudomonas sp. | Dieldrin, Aldrin, Heptachlor, DDT | Degradation of chlorinated pesticides frontiersin.orgtandfonline.com |

| Burkholderia sp. | Dieldrin | Degradation of chlorinated pesticides frontiersin.org |

| Enterobacter sp. | Dieldrin, DDT | Degradation of chlorinated pesticides frontiersin.orgtandfonline.com |

| Rhodococcus sp. | Estradiol | Steroid degradation researchgate.net |

The transformation of chlorinated steroids can result in various byproducts. Computational and laboratory studies on other steroidal ketones have predicted and confirmed the formation of specific transformation products during chlorination. For example, dienone steroids can form 9,10-epoxide structures, while trienone steroids can yield 4-chloro derivatives. researchgate.netnih.gov These transformations highlight the complex chemical changes that can occur in the environment.

Table 2: Predicted or Identified Transformation Products of Related Steroids

| Parent Compound Class | Transformation Process | Resulting Products |

|---|---|---|

| Trienone Steroids (e.g., Trenbolone) | Chlorination | 4-chloro derivatives researchgate.netnih.gov |

| Dienone Steroids (e.g., Dienogest) | Chlorination | 9,10-epoxide structures researchgate.netnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chlorotestosterone |

| 9-chloro-prednisone |

| Adrenosterone |

| Aldrin |

| Androstenedione |

| Cholesterol |

| Cortisol |

| Dehydroepiandrosterone |

| Dieldrin |

| Dienogest |

| Dihydrotestosterone (B1667394) |

| Estradiol |

| Estrogens |

| Glucocorticoids |

| Heptachlor |

| Metandienone |

| Prednisolone |

| Progesterone |

| Testosterone |

Q & A

Q. What are the primary challenges in detecting 4-Chlorodehydromethyltestosterone metabolites in anti-doping analyses?

Current methods rely on unvalidated workflows, including the absence of negative controls and synthetic reference standards. Laboratories often use pooled urine samples containing short-term metabolites, leading to ambiguous results due to matrix interference. The lack of post-administration excretion studies further undermines the reliability of proposed detection windows .

Q. How does the presence of chlorine in OT influence its metabolic stability and detection?

The chlorine atom at the C4 position prevents aromatization of the steroid A-ring, enhancing metabolic stability. This functional group also causes a characteristic +30 nm redshift in UV absorption, aiding in chromatographic separation. However, its persistence during biotransformation complicates metabolite identification due to the rarity of chlorinated endogenous molecules .

Q. Why are synthetic reference standards critical for validating OT metabolites?

Structural confirmation requires matching experimental data (e.g., MS/MS spectra) with synthesized metabolites. Current WADA-accredited methods lack these standards, leading to reliance on probabilistic assumptions rather than empirical validation. For example, proposed metabolites like M3 remain unconfirmed despite being used in high-profile doping cases .

Advanced Research Questions

Q. How do contradictions in ion fragmentation patterns challenge the structural elucidation of OT metabolites?

Discrepancies arise in interpreting ions such as m/z 287 (attributed to HCl loss) and m/z 185 (linked to B-ring cleavage). These ions conflict with theoretical fragmentation pathways, suggesting artifacts from derivatization (e.g., TMS group migration) rather than true structural features. Low-resolution QqQ-MS data exacerbate these ambiguities, as they cannot resolve narrow mass differences (e.g., phosphorylation vs. sulfonation) .

Q. What methodological flaws exist in estimating OT metabolite detection windows?

Detection windows (e.g., 40–50 days for M3) are extrapolated from relative metabolite concentrations without controlled excretion studies. This approach ignores interindividual variability in cytochrome P450 activity and renal clearance. The absence of post-administration urine samples or synthetic standards renders these estimates scientifically unsound .

Why is the claim of identifying 50 chlorinated OT metabolites in pooled urine samples questionable?

Chlorinated molecules are rare in biological systems, and their MS signatures are highly distinct. The high number of candidates suggests either overfitting of GC-MS data or inclusion of non-specific matrix components. Subsequent selection of "convenient" metabolites (e.g., M2, M3) for reporting lacks transparency, raising concerns about selective data interpretation .

Q. How does the absence of negative controls impact the validity of OT metabolite studies?

Negative controls are essential to rule out matrix interference or cross-reactivity with endogenous steroids. Current workflows analyze only presumptive positive samples, creating a confirmation bias. For instance, UV-based fractionation at λ = 197 nm may co-elute non-target molecules, leading to false-positive identifications .

Methodological Recommendations

- Experimental Design : Incorporate synthetic metabolite standards and controlled excretion studies to validate detection windows .

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to resolve ambiguous ion fragments and confirm structural hypotheses .

- Data Interpretation : Apply strict validation criteria (e.g., ≥3 diagnostic ions, signal stability) to minimize overinterpretation of low-specificity MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。